
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate, also known as EAH, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of amino acid lysine and has been synthesized using various methods. EAH has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate is not fully understood. However, it is believed that Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate interacts with cell membranes, enhancing the cellular uptake of drugs and other molecules. Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has also been shown to have a positive charge, which may facilitate its interaction with negatively charged molecules.
Biochemical and Physiological Effects:
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has been shown to have various biochemical and physiological effects. It has been shown to enhance the cellular uptake of drugs, which can improve the efficacy of drug treatments. Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has also been shown to have a low toxicity profile, making it a promising compound for drug delivery. Additionally, Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate in lab experiments is its ability to enhance the cellular uptake of drugs and other molecules. This can improve the efficacy of drug treatments and make it easier to study the effects of various molecules on cells. Additionally, Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate is that it is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for research on Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate. One area of research could be focused on improving the synthesis method of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate to increase its yield and purity. Another area of research could be focused on studying the mechanism of action of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate in more detail to better understand how it enhances the cellular uptake of drugs and other molecules. Additionally, future research could be focused on developing new applications for Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate, such as using it as a carrier for targeted drug delivery or as a tool for protein engineering.
Synthesemethoden
The synthesis of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate involves the reaction of lysine with dodecanoyl chloride and ethylamine. This reaction results in the formation of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate, which is a white crystalline solid. The purity of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has been used in various scientific research studies, including studies related to drug delivery, gene therapy, and protein engineering. Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has been shown to enhance the cellular uptake of drugs, making it a promising compound for drug delivery. It has also been used as a carrier for gene therapy, where it helps to transport therapeutic genes into cells. Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has been used in protein engineering to modify the properties of proteins, such as their stability and solubility.
Eigenschaften
CAS-Nummer |
110518-35-9 |
|---|---|
Produktname |
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate |
Molekularformel |
C20H40N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate |
InChI |
InChI=1S/C20H40N2O3/c1-3-5-6-7-8-9-10-11-12-16-19(23)22-18(15-13-14-17-21)20(24)25-4-2/h18H,3-17,21H2,1-2H3,(H,22,23)/t18-/m0/s1 |
InChI-Schlüssel |
RPNBRIPANZAVMF-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)OCC |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



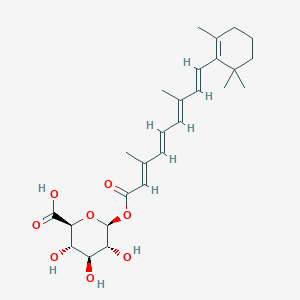
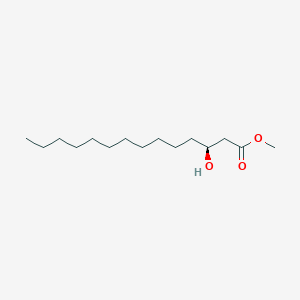

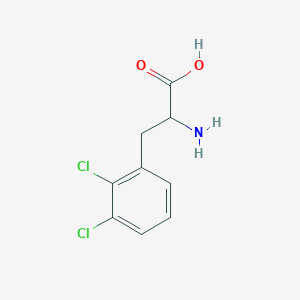


![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)
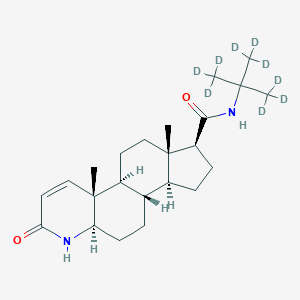
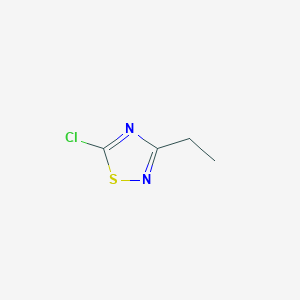

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
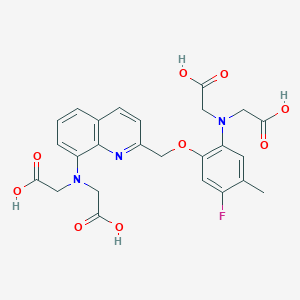
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)
